molecular formula C8H14O B14680571 1,5-Heptadien-4-ol, 6-methyl- CAS No. 33698-82-7

1,5-Heptadien-4-ol, 6-methyl-

Cat. No.: B14680571
CAS No.: 33698-82-7
M. Wt: 126.20 g/mol
InChI Key: HQBPNXLPHSBKRK-UHFFFAOYSA-N
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Description

1,5-Heptadien-4-ol, 6-methyl- is an organic compound with the molecular formula C8H14O. It is also known by other names such as 4-Methyl-1,6-heptadien-4-ol and Diallyl methyl carbinol . This compound is characterized by its clear, colorless to light yellow liquid form and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Heptadien-4-ol, 6-methyl- can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide . This reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of 1,5-Heptadien-4-ol, 6-methyl- often involves the use of large-scale reactors and controlled environments to maintain the necessary reaction conditions. The use of catalysts such as dicationic biphosphine palladium (II) can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,5-Heptadien-4-ol, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,5-Heptadien-4-ol, 6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Heptadien-4-ol, 6-methyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. The double bonds in its structure also make it reactive towards electrophiles, facilitating various addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Heptadien-4-ol, 6-methyl- is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its isomers .

Properties

CAS No.

33698-82-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-methylhepta-1,5-dien-4-ol

InChI

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4,6,8-9H,1,5H2,2-3H3

InChI Key

HQBPNXLPHSBKRK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CC=C)O)C

Origin of Product

United States

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